molecular formula C37H33NO9S3 B11039296 Tetramethyl 5',5',8',9'-tetramethyl-6'-(naphthalen-1-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 5',5',8',9'-tetramethyl-6'-(naphthalen-1-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11039296
M. Wt: 731.9 g/mol
InChI Key: JMJDGTVFJJOTIQ-UHFFFAOYSA-N
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Description

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of multiple ring systems, including a quinoline and a thiopyrano ring, along with multiple methyl and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiopyrano intermediates, followed by their fusion to form the spiro structure. Key steps include:

    Formation of Quinoline Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiopyrano Intermediate: This step typically involves the reaction of dithiole precursors with suitable reagents to form the thiopyrano ring.

    Spiro Fusion: The quinoline and thiopyrano intermediates are then fused under controlled conditions, often involving catalysts and specific temperature and pressure settings.

    Functionalization: Introduction of the naphthalen-1-ylcarbonyl group and the tetramethyl groups is achieved through selective reactions, such as Friedel-Crafts acylation and alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced thiopyrano compounds, and various substituted analogs with modified functional groups.

Scientific Research Applications

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA, leading to modulation of biochemical pathways. The spiro structure and functional groups allow it to bind selectively to these targets, influencing their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylbenzene: A simpler aromatic compound with four methyl groups attached to a benzene ring.

    Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.

    Quinoline Derivatives: Compounds with the quinoline core structure, used in various chemical and pharmaceutical applications.

Uniqueness

Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(naphthalen-1-ylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its spiro structure, which combines multiple ring systems and functional groups, providing a versatile platform for chemical modifications and diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C37H33NO9S3

Molecular Weight

731.9 g/mol

IUPAC Name

tetramethyl 5',5',8',9'-tetramethyl-6'-(naphthalene-1-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C37H33NO9S3/c1-18-16-23-24(17-19(18)2)38(31(39)22-15-11-13-20-12-9-10-14-21(20)22)36(3,4)30-25(23)37(26(32(40)44-5)27(48-30)33(41)45-6)49-28(34(42)46-7)29(50-37)35(43)47-8/h9-17H,1-8H3

InChI Key

JMJDGTVFJJOTIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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